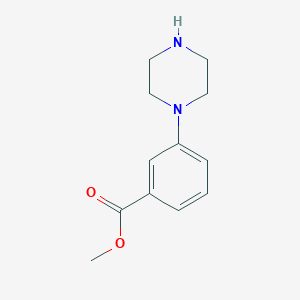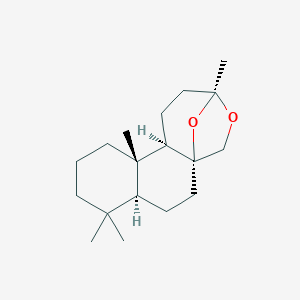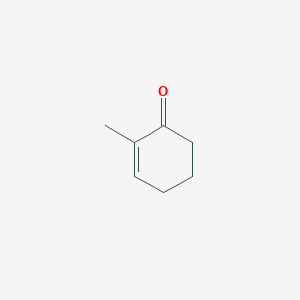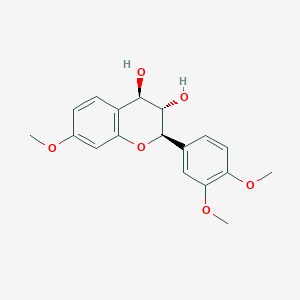
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol, also known as 7,8-dihydroxyflavone (7,8-DHF), is a flavonoid compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The neuroprotective effects of 7,8-DHF are thought to be mediated through the activation of the tropomyosin receptor kinase B (TrkB) pathway. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 7,8-DHF binds to the TrkB receptor and activates downstream signaling pathways, leading to increased neuronal survival and function.
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective effects, 7,8-DHF has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8-DHF in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is the need for further research to fully understand its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 7,8-DHF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Méthodes De Synthèse
The synthesis of 7,8-DHF can be achieved through several methods, including chemical synthesis and extraction from natural sources. One chemical synthesis method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxyphenethylamine in the presence of a reducing agent. Extraction of 7,8-DHF can be achieved from plants such as Tridax procumbens and Securidaca longepedunculata.
Applications De Recherche Scientifique
7,8-DHF has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to enhance cognitive function and memory in animal models. Additionally, 7,8-DHF has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propriétés
Numéro CAS |
1166-04-7 |
|---|---|
Nom du produit |
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol |
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C18H20O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,16-20H,1-3H3/t16-,17+,18-/m1/s1 |
Clé InChI |
QCFSYZYQJLPYCO-FGTMMUONSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H]([C@@H]([C@H](O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
Synonymes |
(2R)-2α-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3β,4α-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



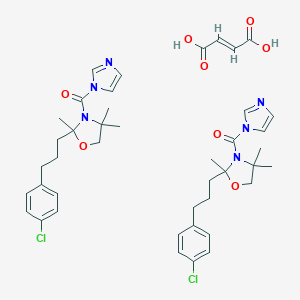
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
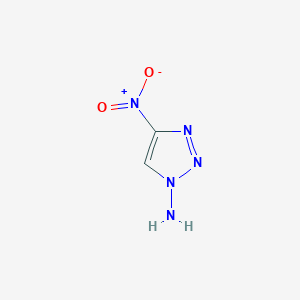
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

